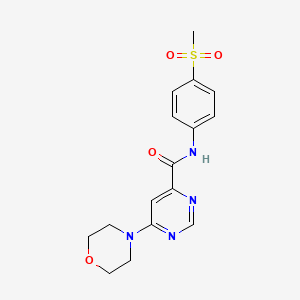

N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

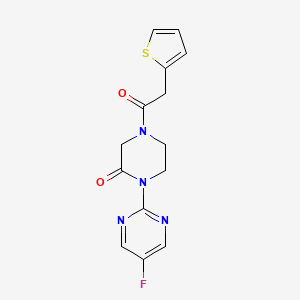

The compound is a derivative of pyrimidine, which is a basic aromatic ring that is found in many biological compounds. It also contains a morpholine ring, which is often used in drug design due to its polarity and ability to form hydrogen bonds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrimidine ring and the morpholine ring could potentially form a bicyclic structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the morpholine ring could undergo electrophilic substitution, and the pyrimidine ring could participate in nucleophilic substitution reactions .Scientific Research Applications

- Application : N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide and related derivatives have been designed as selective COX-2 inhibitors. These compounds exhibit lower adverse effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, they target COX-2 without significantly affecting COX-1, making them promising candidates for pain and inflammation management .

- Application : N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide derivatives have demonstrated anti-inflammatory activity. By inhibiting COX-2, they reduce the production of pro-inflammatory prostaglandins, potentially offering therapeutic benefits .

- Application : Several derivatives of this compound have shown significant antinociceptive activity in formalin tests. Notably, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited high potency against COX-2 (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) while minimizing adverse effects .

- Application : Compounds targeting COX-2 may hold promise for treating inflammatory conditions, such as arthritis, without the gastrointestinal side effects associated with traditional NSAIDs .

- Application : While not fully established, researchers may explore whether N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide derivatives exhibit antibacterial or antifungal properties .

Selective COX-2 Inhibition

Anti-Inflammatory Properties

Antinociceptive Activity

COX Inhibition and Inflammatory Disorders

Potential Antimicrobial Activity

Drug Development and Medicinal Chemistry

Mechanism of Action

Target of Action

The primary target of N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain. The compound acts as a selective inhibitor of COX-2 .

Mode of Action

The compound interacts with COX-2 by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Under normal conditions, arachidonic acid is converted into prostaglandins by the COX enzymes. When n-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide inhibits cox-2, the production of prostaglandins is reduced, leading to decreased inflammation .

Pharmacokinetics

These compounds generally show good bioavailability and safety profiles .

Result of Action

The inhibition of COX-2 by N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation and pain, making this compound potentially useful in the treatment of conditions such as arthritis .

Safety and Hazards

properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S/c1-25(22,23)13-4-2-12(3-5-13)19-16(21)14-10-15(18-11-17-14)20-6-8-24-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVVYASHYXGKEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2750296.png)

![tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2750302.png)